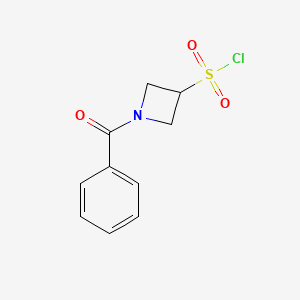

1-Benzoylazetidine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

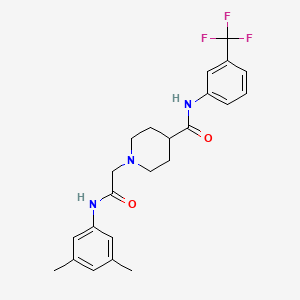

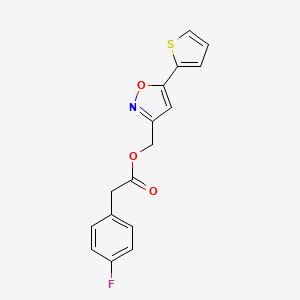

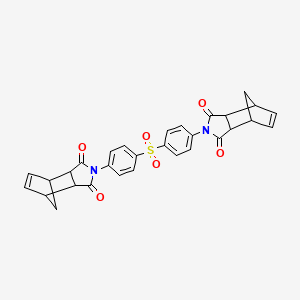

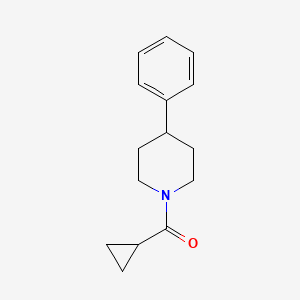

1-Benzoylazetidine-3-sulfonyl chloride is a chemical compound with the formula C10H10ClNO3S and a molecular weight of 259.71 g/mol . It is used in pharmaceutical testing .

Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzoylazetidine-3-sulfonyl chloride are not available, azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .Applications De Recherche Scientifique

Reactivity and Catalytic Applications

Friedel-Crafts Sulfonylation in Ionic Liquids 1-Benzoylazetidine-3-sulfonyl chloride's reactivity in ionic liquid media is notable. In one study, the sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride was performed in an ionic liquid, enhancing reactivity and yielding almost quantitative yields under ambient conditions. (27)Al NMR spectroscopy provided mechanistic insights, showing changes in aluminum species speciation during the sulfonylation reaction, indicating interactions between the Lewis acidic species of the ionic liquid and formed HCl (Nara, Harjani, & Salunkhe, 2001).

Copper-Catalyzed Cascade Cyclization The compound has potential use in copper-catalyzed cascade cyclization processes. A method involving 1,7-enynes with aromatic sulfonyl chlorides using a Cu catalyst demonstrated the assembly of benzo[j]phenanthridin-6(5H)-ones, marking a novel approach in Cu-catalyzed cascade cyclization of 1,n-enynes (Liu et al., 2014).

Synthesis and Chemical Transformations

Ionic Liquid Catalysts for Synthesis 1-Benzoylazetidine-3-sulfonyl chloride analogs serve as efficient catalysts in various chemical syntheses. For instance, 1,3-Disulfonic acid benzimidazolium chloride ([Dsbim]Cl) has been applied as a catalyst for the synthesis of dihydropyrimidinones/thiones, showing advantages like short reaction time, high yields, and the ability to be reused several times without significant loss of catalytic activity (Abbasi, 2016).

Synthesis of N-sulfonyl Imines Similarly, 3-Methyl-1-Sulfonic acid imidazolium chloride has been used as a catalyst and solvent for synthesizing N-sulfonyl imines, demonstrating the process's high efficiency and eco-friendliness at room temperature (Zolfigol et al., 2010).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Derivatives 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, synthesized through a process involving benzhydryl chlorides and subsequent N-sulfonation with sulfonyl chlorides, have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This underscores the potential of 1-Benzoylazetidine-3-sulfonyl chloride derivatives in agricultural applications (Vinaya et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

1-benzoylazetidine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVBBDHYBQPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylazetidine-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)

![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)